
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone is a chemical compound with significant interest in various scientific fields It is a pyridine derivative, characterized by the presence of a chloro group, a methylamino group, and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and subsequent acylation to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone include:
2-Chloro-3-(methylamino)pyridine: Lacks the ethanone group, affecting its reactivity and applications.
1-(2-Chloro-3-aminopyridin-4-yl)ethanone: Similar structure but without the methyl group, leading to different biological activity.
1-(2-Bromo-3-(methylamino)pyridin-4-yl)ethanone: The bromo group can alter the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2089318-93-2 |
|---|---|
Formule moléculaire |
C8H9ClN2O |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-[2-chloro-3-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)6-3-4-11-8(9)7(6)10-2/h3-4,10H,1-2H3 |
Clé InChI |
FMYJZJUTHJNFRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)

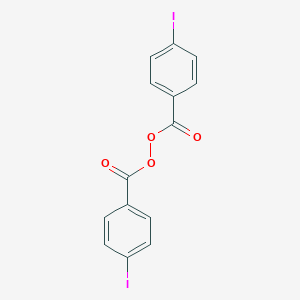
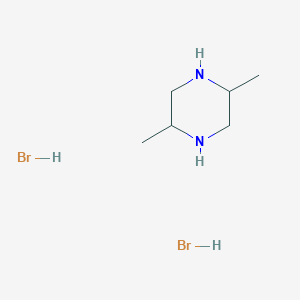
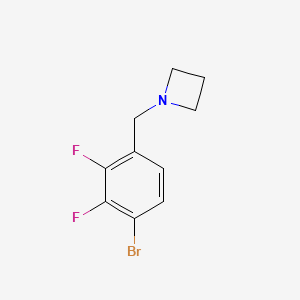
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
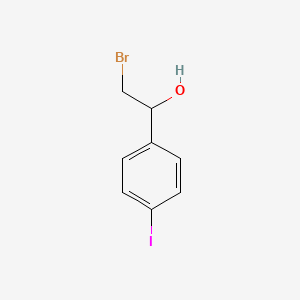
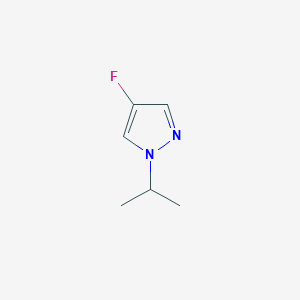

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
